molecular formula C28H37NO8 B1233764 Nargenicin CAS No. 70695-02-2

Nargenicin

Cat. No. B1233764
CAS RN: 70695-02-2
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of Nargenicin A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

To enhance Nargenicin A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, Nargenicin A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .


Molecular Structure Analysis

  • One- and two-dimensional nuclear magnetic resonance (NMR) studies .


Chemical Reactions Analysis

  • Nargenicin 11-O-β-D-2-deoxyglucopyranoside .

Scientific Research Applications

Antibacterial Application

  • Scientific Field : Microbiology
  • Summary of Application : Nargenicin A1 is an effective antibacterial compound produced by Nocardia sp. CS682 (KCTC 11297BP) and exhibits significant activity against various Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), while possessing lower cytotoxicity than macrolide antibiotics such as erythromycin and spiramycin .
  • Methods of Application : The production of Nargenicin A1 was enhanced by utilizing the cumulative effect of synthetic biology, metabolic engineering, and statistical media optimization strategies .
  • Results or Outcomes : The optimized production led to 84.9 mg/L nargenicin from Nocardia sp. GAP, which is 24-fold higher than Nocardia sp. CS682 (without feeding) .

Antiangiogenic Application

  • Scientific Field : Biomedicine
  • Summary of Application : A novel Nargenicin A1 analog, 23-demethyl 8,13-deoxynargenicin (compound 9), was found to inhibit angiogenesis by downregulating the endothelial VEGF/VEGFR2 signaling and tumoral HIF-1α/VEGF pathway .
  • Methods of Application : The compound was tested for its ability to inhibit in vitro angiogenic characteristics, including the proliferation, invasion, capillary tube formation, and adhesion of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF) .
  • Results or Outcomes : Compound 9 effectively inhibited the angiogenic characteristics of HUVECs and suppressed the neovascularization of the chorioallantoic membrane of growing chick embryos in vivo .

Cell Differentiation and Proliferation Inhibition

  • Scientific Field : Biomedicine
  • Summary of Application : Nargenicin has been shown to induce cell differentiation and inhibit cell proliferation in a human myeloid leukemia cell line .
  • Methods of Application : The compound was tested for its ability to induce differentiation and inhibit proliferation in a human myeloid leukemia cell line .
  • Results or Outcomes : The results showed that Nargenicin effectively induced cell differentiation and inhibited cell proliferation .

Enhanced Production and Structural Diversification

  • Scientific Field : Synthetic Biology
  • Summary of Application : The production of Nargenicin A1 was enhanced by utilizing the cumulative effect of synthetic biology, metabolic engineering, and statistical media optimization strategies .
  • Methods of Application : Multiple genes involved in the biogenesis of pyrrole moiety, glucose utilization, and malonyl-CoA synthesis were cloned in a multi-monocistronic vector. Further statistical optimization of specific precursors (proline and glucose) and their feeding time led to enhanced production .
  • Results or Outcomes : The optimized production led to 84.9 mg/L nargenicin from Nocardia sp. GAP, which is 24-fold higher than Nocardia sp. CS682 (without feeding). Furthermore, a novel derivative of nargenicin A1, Nargenicin A1 acid, was produced .

properties

IUPAC Name

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSSARNQQYBKH-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO8
Record name Nargenicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nargenicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nargenicin A

CAS RN

70695-02-2
Record name NARGENICIN A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nargenicin
Reactant of Route 2
Nargenicin
Reactant of Route 3
Nargenicin
Reactant of Route 4
Nargenicin
Reactant of Route 5
Nargenicin
Reactant of Route 6
Nargenicin

Citations

For This Compound
501
Citations
JK Sohng, T Yamaguchi, CN Seong, KS Baik… - Archives of pharmacal …, 2008 - Springer
Culture broth of an actinomycete isolate, Nocardia sp. CS682 showed specifically higher antibacterial activity against methicilin resistant Staphylococcus aureus (MRSA). Purified …
Number of citations: 55 link.springer.com
RE Painter, GC Adam, M Arocho, E DiNunzio… - Chemistry & Biology, 2015 - cell.com
… In an attempt to identify the target of nargenicin, we profiled it in the 245-strain antisense panel. The AISS profile of nargenicin suggested a DNA replication target pathway effect with …
Number of citations: 30 www.cell.com
WC Snyder, KL Rinehart Jr - Journal of the American Chemical …, 1984 - ACS Publications
Table I. Incorporation of Labeled Precursors into Nargenicin precursor nargenicin sp act., amount, yield, sp act., activity, incorpn, compound mCi/mmol uCi mg uCi/mmol diln X 10" 3 uCi …
Number of citations: 32 pubs.acs.org
D Dhakal, TT Le, RP Pandey, AK Jha… - Applied biochemistry …, 2015 - Springer
… nargenicin A 1 from Nocardia sp. CS682 by increasing the pool of precursors and generated novel glycosylated derivatives of nargenicin … compared with that of standard nargenicin A 1 . …
Number of citations: 32 link.springer.com
SJ Pidot, MA Rizzacasa - Chemistry–A European Journal, 2020 - Wiley Online Library
… -spectrum antibiotics belonging to the nargenicin family have been identified and the biosynthetic pathway for the prototypical member of this family, nargenicin A1, has been uncovered…
WR Roush, K Koyama, ML Curtin… - Journal of the American …, 1996 - ACS Publications
… It is irrelevant for our purposes whether the putative nargenicin Diels−Alder biosynthetic step is enzyme catalyzed or not. Nevertheless, the conclusion that we reached is that if this key …
Number of citations: 146 pubs.acs.org
SJ Pidot, M Herisse, L Sharkey, L Atkin… - Angewandte …, 2019 - Wiley Online Library
… for nargenicin biosynthesis in a human pathogenic Nocardia isolate and show that the nargenicin … , and also show that the ether bridge is essential for the antibiotic activity of nargenicin. …
Number of citations: 14 onlinelibrary.wiley.com
J Kallmerten - Studies in Natural Products Chemistry, 1995 - Elsevier
… total synthesis of naturally occurring nargenicin macrolides. Considerable progress … nargenicin, and an efficient, reliable and preparadvely useful strategy for development of nargenicin …
Number of citations: 8 www.sciencedirect.com
S Maharjan, N Aryal, S Bhattarai, D Koju… - Applied microbiology …, 2012 - Springer
… Nargenicin A 1 , a saturated alicyclic polyketide from … evidences that the pyrrole moiety of nargenicin A 1 was also derived … Biosynthesis of pyrrole moiety in nargenicin A 1 is initiated by …
Number of citations: 32 link.springer.com
D Dhakal, AK Chaudhary, JS Yi, AR Pokhrel… - Applied microbiology …, 2016 - Springer
… A1 acid was characterized as novel derivative of nargenicin A1 produced from … nargenicin A1 and nargenicin A1 acid, which showed a reduction in antibacterial potential for nargenicin …
Number of citations: 30 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.